N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
The compound N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a structurally complex molecule featuring:
- A thiophene-2-carboxamide core.
- A 4-(methylsulfonyl)benzo[d]thiazole substituent.
- A diethylaminoethyl side chain. The diethylaminoethyl moiety may improve solubility and pharmacokinetic profiles due to its basicity and ability to form hydrochloride salts.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S3.ClH/c1-4-21(5-2)11-12-22(18(23)15-9-7-13-26-15)19-20-17-14(27-19)8-6-10-16(17)28(3,24)25;/h6-10,13H,4-5,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUZXQXQSBPEEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
(a) 1,2,4-Triazole Derivatives with Sulfonylphenyl Groups
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ) share the sulfonylphenyl motif with the target compound. Key differences include:
- Core Structure : 1,2,4-Triazole vs. benzothiazole-thiophene hybrid.
- Tautomerism : The triazole derivatives exhibit thione-thiole tautomerism, stabilized in the thione form as confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . The target compound lacks such tautomerism due to its rigid benzothiazole scaffold.
(b) Thiazole-Based Sulfonylacetamide (Compound 12b)
The synthesis of N-(4-(chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b) in highlights:
- Sulfonyl Group : Both compounds feature sulfonyl moieties, but 12b uses a phenylsulfonyl acetamide, whereas the target compound has a methylsulfonyl group directly on benzothiazole.
- Synthetic Methods : Coupling reactions using N,N-diisopropylethylamine, HOBt, and EDC are common in amide bond formation . The target compound likely employs similar strategies for carboxamide linkage.
(c) Sulfonylurea Herbicides ()
Compounds like metsulfuron methyl and ethametsulfuron methyl contain sulfonylurea bridges linked to triazine rings. Comparatively:
(d) Thiazole Derivatives with Methylthio Groups (Compound 89)
The synthesis of N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(4-(methylthio)phenyl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide (89) in involves:
- Methylthio vs. Methylsulfonyl : The methylthio group in compound 89 is less electron-withdrawing than the methylsulfonyl group in the target compound, which may influence metabolic stability and oxidative susceptibility.
- Synthetic Activation : Both compounds use thionyl chloride for carboxylic acid activation, a standard method for generating reactive intermediates .
Physicochemical and Pharmacokinetic Properties
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